(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine
Brand Name: Vulcanchem
CAS No.: 905580-85-0
VCID: VC0138961
InChI: InChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1
SMILES: COC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4
Molecular Formula: C14H16O4
Molecular Weight: 248.278

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine

CAS No.: 905580-85-0

Cat. No.: VC0138961

Molecular Formula: C14H16O4

Molecular Weight: 248.278

* For research use only. Not for human or veterinary use.

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine - 905580-85-0

Specification

CAS No. 905580-85-0
Molecular Formula C14H16O4
Molecular Weight 248.278
IUPAC Name (1R,2S,4S,6S)-9-(4-methoxyphenyl)-3,8,10-trioxatricyclo[4.4.0.02,4]decane
Standard InChI InChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1
Standard InChI Key IBFVDAHLIIWJTI-UUJNGGQRSA-N
SMILES COC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4

Introduction

Chemical Structure and Properties

(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine is a complex organic molecule with the CAS number 905580-85-0. It features a distinctive structure combining a methoxyphenyl group with a complex tricyclic system containing an oxireno ring fused to a cyclopenta[1,2-d] dioxine framework.

Basic Identification Parameters

The compound is characterized by the following key properties:

ParameterValue
CAS Number905580-85-0
Molecular FormulaC14H16O4
Molecular Weight248.278 g/mol
IUPAC Name(1R,2S,4S,6S)-9-(4-methoxyphenyl)-3,8,10-trioxatricyclo[4.4.0.02,4]decane
Standard InChIInChI=1S/C14H16O4/c1-15-10-4-2-8(3-5-10)14-16-7-9-6-11-13(17-11)12(9)18-14/h2-5,9,11-14H,6-7H2,1H3/t9-,11-,12+,13-,14?/m0/s1
Standard InChIKeyIBFVDAHLIIWJTI-UUJNGGQRSA-N
SMILESCOC1=CC=C(C=C1)C2OCC3CC4C(C3O2)O4

The structure incorporates four stereogenic centers as indicated by the stereochemical descriptors in its name. The absolute stereochemistry at these centers (1aS,1bR,5aS,6aS) is critical for its biological activity and chemical behavior.

Structural Features

The compound comprises several key structural elements:

  • A 4-methoxyphenyl group, which often enhances interactions with biological targets

  • A dioxine heterocyclic system

  • A cyclopenta moiety

  • An oxireno (epoxide) ring

This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Synthesis Methods

The synthesis of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine involves precise conditions and multiple reaction steps to establish the correct stereochemistry.

Critical Reaction Parameters

Patent documentation indicates that the synthesis typically employs the following reaction conditions:

ParameterTypical Condition
SolventDMF (Dimethylformamide)
TemperatureRoom temperature to mild heating
Reaction TimeSeveral hours
CatalystAcid catalysts (specific types not detailed in available data)
PurificationColumn chromatography

For example, a specific synthesis described in a patent mentions: "(1aS,1bR,5aS,6aS)-3-(4-Methoxyphenyl)hexahydrooxireno cyclopenta[1,2-d] dioxine (2.82 g, 11.4 mmol) dissolved in DMF (35.3 mL) was added to the reaction" , indicating the scale and solvent system used in certain pharmaceutical research applications.

Applications in Pharmaceutical Research

The compound has gained significant attention in pharmaceutical research, particularly for its role in inhibiting enzymatic processes.

E1 Enzyme Inhibition

The most notable application of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine appears to be as an intermediate in the synthesis of compounds that inhibit E1 activating enzymes .

Patent literature states:
"This invention relates to compounds that inhibit E1 activating enzymes, pharmaceutical compositions comprising the compounds, and methods of using the compounds. The compounds are useful for treating disorders, particularly cell proliferation disorders, including cancers, inflammatory and neurodegenerative disorders; and inflammation associated with infection and cachexia."

E1 enzymes (Ubiquitin-Activating Enzymes) play crucial roles in the ubiquitin-proteasome system, which is responsible for protein degradation in cells. By inhibiting these enzymes, researchers aim to develop treatments for various diseases where protein regulation is disrupted .

Chemical Reactivity and Structure-Activity Relationships

The reactivity of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine is largely determined by its functional groups and stereochemistry.

Key Reactive Sites

The compound contains several reactive sites:

  • The epoxide (oxireno) ring: Highly reactive due to ring strain, making it susceptible to nucleophilic attack

  • The acetal functionalities in the dioxine system: Potentially reactive under acidic conditions

  • The methoxy group: Provides potential for modification and may contribute to binding interactions in biological systems

These reactive sites make the compound valuable as a synthetic intermediate in the preparation of more complex molecules .

Structure-Activity Considerations

While specific structure-activity relationship (SAR) data for this exact compound is limited in the available literature, patents involving related compounds suggest:

  • The absolute stereochemistry at the four chiral centers is crucial for biological activity

  • The methoxyphenyl group likely contributes to binding interactions with target proteins

  • The oxireno ring may serve as a reactive site for covalent binding to target enzymes

These structural features potentially contribute to the compound's utility in developing E1 enzyme inhibitors .

Patents and Intellectual Property

The compound (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine appears in several patents, primarily related to pharmaceutical applications.

Key Patents

Patent NumberTitleApplication DateAssignee/Applicant
WO2007092213A2Inhibitors of E1 activating enzyme2007-01-31Millennium Pharmaceuticals, Inc.
ES2390803T3Inhibidores de las enzimas activadoras E12006-02-02Not specified in available data
AU2007212648C1Inhibitors of E1 activating enzyme2007-01-31Millennium Pharmaceuticals, Inc.

These patents generally cover compounds that inhibit E1 activating enzymes, with (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine typically used as an intermediate in the synthesis of the active compounds .

Patent Claims and Coverage

The compound is primarily referenced in patent claims covering:

  • Methods of synthesis for E1 enzyme inhibitors

  • Intermediates used in preparing pharmaceutical compounds

  • Compounds with specific stereochemical configurations important for biological activity

For example, one patent describes compounds of a general formula where specific stereochemical configurations at asterisked positions indicate relative stereochemistry, suggesting the importance of the precise spatial arrangement of atoms in the compound's biological activity .

Analytical Characterization

Modern analytical techniques provide detailed characterization of (1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d] dioxine.

Spectroscopic Data

While comprehensive spectroscopic data is limited in the available search results, the compound can be characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

These techniques are essential for confirming its structure and purity in research and development contexts.

Chromatographic Analysis

Purification and analysis of the compound typically involve:

  • Column chromatography for purification

  • High-Performance Liquid Chromatography (HPLC) for analysis

  • Thin-Layer Chromatography (TLC) for reaction monitoring

These methods ensure the compound's identity and purity for research applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator